Methyl 5-carbamoylpiperidine-2-carboxylate
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Overview
Description
Methyl 5-carbamoylpiperidine-2-carboxylate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-carbamoylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with methyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Methyl 5-carbamoylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-carbamoylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-carbamoylpiperidine-2-carboxylate: C8H14N2O3
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific carbamoyl and piperidine moieties, which confer distinct chemical and biological properties.
Biological Activity
Methyl 5-carbamoylpiperidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which contributes to its biological activity. The presence of the carbamoyl and carboxylate functional groups enhances its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors in the central nervous system, influencing neurotransmitter signaling and offering therapeutic potential for neuropsychiatric disorders.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated:
- Antibacterial Activity : Effective against gram-positive and gram-negative bacteria.
- Antifungal Activity : Shows promise in inhibiting fungal growth, suggesting potential applications in treating fungal infections.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Viability Assays : this compound has been tested on cancer cell lines, showing significant reduction in cell viability at specific concentrations.
- Mechanistic Studies : Investigations into its mechanism have revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | E. coli | 25 | |
Antifungal | C. albicans | 15 | |
Anticancer | MDA-MB-231 (breast) | 30 | |
Anticancer | A549 (lung) | 40 |
Case Study: Anticancer Mechanism
A study conducted on the MDA-MB-231 breast cancer cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis, evidenced by increased annexin V staining and altered mitochondrial membrane potential. These findings support the hypothesis that this compound may serve as a lead for developing novel anticancer agents.
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 5-carbamoylpiperidine-2-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)6-3-2-5(4-10-6)7(9)11/h5-6,10H,2-4H2,1H3,(H2,9,11) |
InChI Key |
KPXGHSMUKBLWTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CN1)C(=O)N |
Origin of Product |
United States |
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